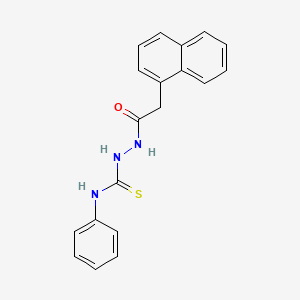
1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, an acetyl group, a phenylhydrazine moiety, and a carbothioamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 1-naphthylacetic acid with phenylhydrazine and a thiocarbonyl reagent. The process can be summarized as follows:
Formation of 1-naphthylacetyl chloride: 1-naphthylacetic acid is treated with thionyl chloride to form 1-naphthylacetyl chloride.
Reaction with phenylhydrazine: The 1-naphthylacetyl chloride is then reacted with phenylhydrazine to form 2-(1-naphthylacetyl)-N-phenylhydrazine.
Introduction of the carbothioamide group: Finally, the 2-(1-naphthylacetyl)-N-phenylhydrazine is treated with a thiocarbonyl reagent, such as carbon disulfide, to form 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The phenylhydrazine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide involves its interaction with biological targets, leading to various effects:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
1-naphthylacetyl spermine: A synthetic analogue with similar structural features.
N-(1-naphthylacetyl)glycine phenacyl ester: Another compound with a naphthylacetyl group.
Uniqueness
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a naphthyl group, phenylhydrazine moiety, and carbothioamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
31803-06-2 |
|---|---|
Molecular Formula |
C19H17N3OS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[(2-naphthalen-1-ylacetyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H17N3OS/c23-18(21-22-19(24)20-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23)(H2,20,22,24) |
InChI Key |
XRSNDUPLOIMYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


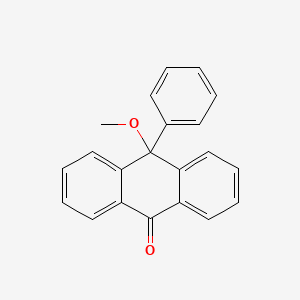
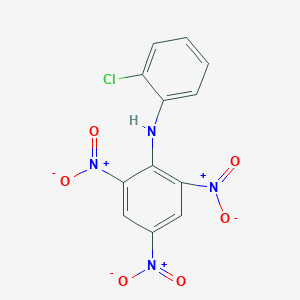

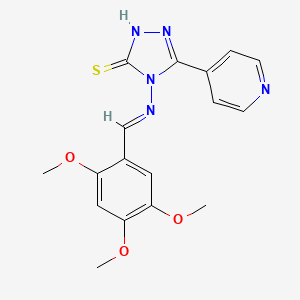


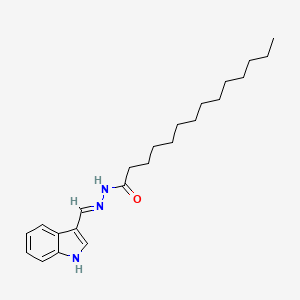
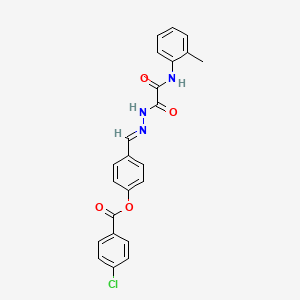
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11963874.png)
![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)

![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
